molecular formula C14H14F5NO2 B2425923 2,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1396583-01-9

2,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2425923
CAS RN: 1396583-01-9
M. Wt: 323.263
InChI Key: VUZFPZHWCVECLQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that belongs to the category of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Fluorinated Compound Interactions and Applications

Fluorinated compounds, such as those involving difluoro groups, are known for their unique properties, including high stability and potential for forming strong hydrogen bonds. These characteristics make them valuable in the development of advanced materials and pharmaceuticals.

  • Molecular Solids Formation : The study by Wang et al. (2014) on tetrafluoroterephthalic acid and its novel crystals with N-containing heterocycles highlights the significant role of hydrogen bonds, especially the strong N–H⋯O and weak C–H⋯F interactions, in assembling molecules into larger architectures. This suggests that difluorinated compounds like 2,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide could participate in forming supramolecular structures with potential applications in material science and nanotechnology (Wang et al., 2014).

  • Ortho-Fluorination Catalysis : Wang, Mei, and Yu (2009) discuss a Pd(OTf)2 catalyzed ortho-fluorination process, emphasizing the role of fluorine sources and promoters in medicinal chemistry and synthesis. This highlights the potential of difluorinated compounds in facilitating fluorination reactions, which are crucial in the synthesis of many pharmaceuticals and agrochemicals (Wang, Mei, & Yu, 2009).

  • Luminescent Properties : The research by Yamaji et al. (2017) on benzamides and their difluoroboronated complexes showcases the potential of difluorinated compounds in developing novel fluorophores. These compounds exhibit unique luminescent properties, suggesting applications in organic materials and biological imaging (Yamaji et al., 2017).

  • Synthesis of Heterocycles : The ability to synthesize novel heterocycles, as demonstrated by Chundawat et al. (2016), indicates the role of difluorinated compounds in medicinal chemistry, particularly in creating new drug candidates with enhanced efficacy and stability (Chundawat et al., 2016).

properties

IUPAC Name

2,4-difluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2/c15-9-1-2-11(12(16)7-9)13(21)20(8-14(17,18)19)10-3-5-22-6-4-10/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFPZHWCVECLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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